tert-Butyl [(4-chloroanilino)sulfinyl]acetate
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Overview
Description
tert-Butyl [(4-chloroanilino)sulfinyl]acetate is an organic compound that belongs to the class of sulfinyl compounds It is characterized by the presence of a tert-butyl group, a 4-chloroanilino group, and a sulfinyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(4-chloroanilino)sulfinyl]acetate typically involves the reaction of tert-butylsulfinyl chloride with 4-chloroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(4-chloroanilino)sulfinyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are usually conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of tert-Butyl [(4-chloroanilino)sulfonyl]acetate.
Reduction: Formation of tert-Butyl [(4-chloroanilino)sulfanyl]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl [(4-chloroanilino)sulfinyl]acetate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl [(4-chloroanilino)sulfinyl]acetate involves its interaction with molecular targets through its sulfinyl and acetate groups. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetate group can undergo hydrolysis to release acetic acid, which may contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butylsulfinyl chloride: A precursor used in the synthesis of tert-Butyl [(4-chloroanilino)sulfinyl]acetate.
4-tert-Butylphenol: A structurally related compound with different functional groups and applications.
Sulfonimidates: Compounds with similar sulfinyl groups but different overall structures and reactivity.
Uniqueness
This compound is unique due to the presence of both a sulfinyl group and a 4-chloroanilino group, which confer specific chemical and biological properties
Properties
CAS No. |
119421-06-6 |
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Molecular Formula |
C12H16ClNO3S |
Molecular Weight |
289.78 g/mol |
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)sulfinamoylacetate |
InChI |
InChI=1S/C12H16ClNO3S/c1-12(2,3)17-11(15)8-18(16)14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3 |
InChI Key |
QRKDVFZBXKACSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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